Cas no 56247-02-0 (Undecylprodigiosin hydrochloride)

Undecylprodigiosin hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Undecylprodigiosin hydrochloride
-
- Inchi: 1S/C25H35N3O.ClH/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22;/h12,14-19,26,28H,3-11,13H2,1-2H3;1H/b21-18+;
- InChI Key: RLZLJSFPYHXKBU-GOSREXKOSA-N
- SMILES: Cl[H].O(C([H])([H])[H])C1C([H])=C(C2=C([H])C([H])=C([H])N2[H])N([H])C=1/C(/[H])=C1\C([H])=C([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=N\1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 30
- Rotatable Bond Count: 13
- Complexity: 568
- Topological Polar Surface Area: 53.2
Undecylprodigiosin hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | GCA24702-10 mg |
Undecylprodigiosin hydrochloride |
56247-02-0 | 10mg |
$3,333.30 | 2023-01-04 | ||
Biosynth | GCA24702-1 mg |
Undecylprodigiosin hydrochloride |
56247-02-0 | 1mg |
$641.03 | 2023-01-04 | ||
Biosynth | GCA24702-5 mg |
Undecylprodigiosin hydrochloride |
56247-02-0 | 5mg |
$2,083.35 | 2023-01-04 |
Undecylprodigiosin hydrochloride Related Literature
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
Additional information on Undecylprodigiosin hydrochloride
Undecylprodigiosin Hydrochloride (CAS No. 56247-02-0): A Comprehensive Overview of Its Applications and Recent Research Findings
Undecylprodigiosin hydrochloride, with the chemical abstracts service number CAS No. 56247-02-0, is a compound that has garnered significant attention in the field of chemical biomedicine due to its unique structural properties and promising biological activities. This introduction aims to provide a detailed exploration of this compound, focusing on its chemical characteristics, biological functions, and the latest research developments that highlight its potential in various therapeutic applications.
The molecular structure of Undecylprodigiosin hydrochloride consists of a prodigiosin core modified with an undecyl chain, which contributes to its distinct pharmacological profile. Prodigiosins are a class of natural pigments produced by various microorganisms, known for their diverse biological effects. The addition of the undecyl group enhances the solubility and bioavailability of the compound, making it more suitable for pharmaceutical development.
One of the most compelling aspects of Undecylprodigiosin hydrochloride is its potent immunomodulatory properties. Recent studies have demonstrated that this compound can significantly influence immune cell function, particularly in the context of cancer immunotherapy. Research has shown that it can activate natural killer (NK) cells and enhance the cytotoxic activity of T lymphocytes, making it a promising candidate for combination therapies with existing immunotherapeutic agents.
In addition to its immunomodulatory effects, Undecylprodigiosin hydrochloride has shown significant anti-cancer potential. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and inhibiting anti-apoptotic proteins. The compound's ability to selectively target cancer cells while sparing healthy cells makes it an attractive option for further development as a chemotherapeutic agent.
The anti-inflammatory properties of Undecylprodigiosin hydrochloride are another area of active research. Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and cardiovascular conditions. Studies have revealed that this compound can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and NF-κB, thereby reducing inflammation and associated symptoms.
The antimicrobial activity of Undecylprodigiosin hydrochloride has also been explored, with findings suggesting that it can effectively inhibit the growth of various bacterial and fungal strains. This property makes it a potential candidate for developing novel antimicrobial agents to combat drug-resistant infections.
The pharmacokinetic profile of Undecylprodigiosin hydrochloride is another critical aspect that has been studied extensively. Research has shown that the compound exhibits good oral bioavailability and can distribute widely throughout the body upon administration. This broad distribution allows it to reach target sites effectively, enhancing its therapeutic efficacy.
The safety profile of Undecylprodigiosin hydrochloride has been evaluated in several preclinical studies, which have reported minimal side effects at therapeutic doses. However, further clinical trials are necessary to fully assess its safety and efficacy in human populations. These trials will also help determine the optimal dosing regimen and potential long-term effects.
The synthetic pathways for producing Undecylprodigiosin hydrochloride have been optimized to ensure high yield and purity. Researchers have developed efficient methods for synthesizing the prodigiosin core and attaching the undecyl chain, making large-scale production feasible. These advancements in synthetic chemistry are crucial for translating laboratory findings into clinical applications.
The future directions for research on Undecylprodigiosin hydrochloride are multifaceted. One area of focus is exploring its potential in combination therapies with other drugs to enhance treatment outcomes. Additionally, researchers are investigating novel derivatives of this compound to improve its pharmacological properties further.
In conclusion, Undecylprodigiosin hydrochloride (CAS No. 56247-02-0) is a versatile compound with significant potential in various therapeutic applications. Its unique structural features and biological activities make it a promising candidate for treating cancer, inflammation, infections, and other diseases. Continued research and clinical development will be essential to fully realize its therapeutic benefits.
56247-02-0 (Undecylprodigiosin hydrochloride) Related Products
- 2845127-35-5(2,2'-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol)
- 2228318-38-3(2-(Cyclohex-3-en-1-yl)butanoic acid)
- 2679942-56-2((3S)-3-(2-methylphenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 1805486-57-0(3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-6-sulfonyl chloride)
- 122068-08-0(cis-4,10,13,16-Docosatetraenoic Acid)
- 41225-17-6(4-Methyl-1-azabicyclo[2.2.2]octan-3-one)
- 1385443-41-3(2-(4-methyl-1,3-thiazol-5-yl)ethyl 6-(methylsulfanyl)pyridine-3-carboxylate)
- 14088-96-1(1-(3-Bromophenyl)tetrahydro-2H-imidazol-2-one)
- 2639425-07-1(2-5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-4-methyl-4H-1,2,4-triazol-3-ylacetic acid)
- 2228623-13-8(1-(2-bromo-4-nitrophenyl)ethane-1,2-diol)



